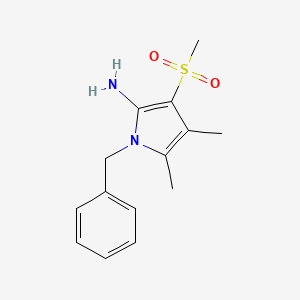

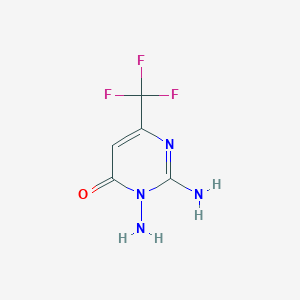

2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone

Descripción general

Descripción

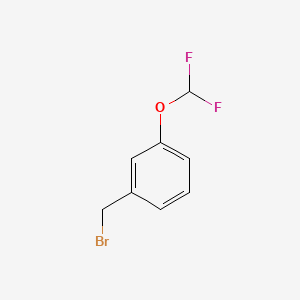

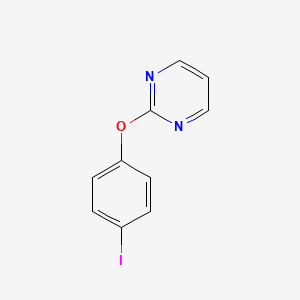

The compound of interest, 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone, is a derivative of the pyrimidinone family, which is characterized by a pyrimidine ring bonded to a ketone group. Pyrimidinones are an important class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidinone derivatives can be achieved through various methods. For instance, the condensation of 2-aminothiophene-3-carbonitrile with guanidine or the sequential addition of CS2 and NH3 can yield 2,4-diaminothieno[2,3-d]pyrimidine derivatives . These compounds can further react with different reagents, such as [3-(trifluoromethyl)benzene]sulfenyl chloride, to introduce the trifluoromethyl group into the pyrimidinone ring . Another approach involves the transformation of 2-amino-5-{[3-(trifluoromethyl)phenyl]thio}thiophene-3-carbonitrile by condensation with guanidine .

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of 2,6-diamino-4(3H)-pyrimidinone monohydrate has been determined to be orthorhombic with molecules connected by hydrogen bonds, forming a three-dimensional network . Similarly, the structure of 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone has been studied, revealing that it exists as the lactam tautomer in the solid state . These studies provide insights into the tautomeric forms and hydrogen bonding patterns that are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions, including photooxygenation, which can lead to the formation of new compounds such as 4-amino-1,3,5-triazin-2-yl ketones . In the presence of sodium borohydride, reductive conditions can yield dihydro-pyrimidinones . Additionally, the nitration of pyrimidinones can result in the formation of unusual open-chain gem-dinitro compounds, which can decompose to give products like guanidine and dinitromethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinones are influenced by their molecular structure. The planarity of the pyrimidinone ring and the presence of substituents such as the trifluoromethyl group can affect the compound's electronic distribution and reactivity . The hydrogen bonding capabilities of the amino and carbonyl groups contribute to the solubility and stability of these compounds . The polymorphism observed in compounds like 2,6-diamino-4(3H)-pyrimidinone monohydrate indicates that slight variations in crystallization conditions can lead to different crystal packing and, consequently, different physical properties .

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

The synthesis and catalytic applications of pyrimidine derivatives, such as 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone, have been extensively studied due to their broad synthetic applications in medicinal and pharmaceutical industries. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of pyrimidine scaffolds through one-pot multicomponent reactions. These catalysts offer diversified pathways for synthesizing substituted pyrimidine derivatives, highlighting their importance in creating lead molecules for further research and development (Parmar, Vala, & Patel, 2023).

Anti-inflammatory and Pharmacological Effects

Pyrimidines display a wide range of pharmacological effects, including anti-inflammatory properties. Recent developments in the synthesis and study of pyrimidine derivatives have shown potent anti-inflammatory effects attributed to their inhibitory responses against key inflammatory mediators. This research provides a detailed analysis of the synthesis methods, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, offering guidelines for developing new anti-inflammatory agents (Rashid et al., 2021).

Antifolate Compounds and Cancer Treatment

The structural analysis of small-molecule antifolate compounds, which includes pyrimidine derivatives, has contributed significantly to the treatment of infections and cancer. These studies have focused on the drugs' interactions with dihydrofolate reductase (DHFR), a key enzyme targeted by antifolate drugs. The comprehensive review of small-molecule data provides insights into the molecular conformations and interactions of these inhibitors, supporting drug design efforts aimed at improving the efficacy of antifolate treatments (Schwalbe & Cody, 2006).

Optoelectronic Materials

Research into functionalized quinazolines and pyrimidines for optoelectronic materials has shown the significant value of incorporating pyrimidine fragments into π-extended conjugated systems. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of pyrimidine derivatives in the development of novel optoelectronic materials (Lipunova et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2,3-diamino-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4O/c6-5(7,8)2-1-3(13)12(10)4(9)11-2/h1H,10H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJGGWLLRAKHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N(C1=O)N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363341 | |

| Record name | 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone | |

CAS RN |

95095-71-9 | |

| Record name | 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95095-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-[5-(4-chlorophenyl)-2-furyl]-N-(2-thienylmethyl)-1-ethenesulfonamide](/img/structure/B1301667.png)

![3-(1H-pyrrol-1-yl)-N'-[(E)-1-(2-thienyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B1301680.png)

![3-(1H-pyrrol-1-yl)-N'-{(E)-1-[3-(trifluoromethyl)phenyl]ethylidene}-2-thiophenecarbohydrazide](/img/structure/B1301681.png)

![2-(Tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1301682.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)